molecular formula C10H14ClN3OS B1501266 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide CAS No. 1065484-55-0

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide

Cat. No.: B1501266
CAS No.: 1065484-55-0
M. Wt: 259.76 g/mol
InChI Key: CAJRIZXEJLTKQU-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits distinctive absorption bands that correspond to specific molecular vibrations within its structure. The most prominent infrared absorption occurs in the carbonyl stretching region, where the acetamide C=O group produces a strong, sharp band typically observed between 1630-1680 cm⁻¹.

The amide N-H stretching vibration appears as a characteristic absorption band in the 3200-3400 cm⁻¹ region, providing clear evidence for the presence of the acetamide functionality. This band often exhibits moderate to strong intensity and may display some broadening due to hydrogen bonding interactions in the solid state. The thiazole ring system contributes specific C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, while the piperidine ring produces C-H stretching and bending vibrations in the aliphatic regions of the spectrum.

The mass spectrometric fragmentation behavior of related compounds provides valuable reference data for interpretation. Similar thiazole-containing piperidine derivatives exhibit comparable fragmentation patterns, with preferential cleavage occurring at the most thermodynamically favorable bond-breaking sites. The presence of multiple nitrogen atoms within the structure facilitates charge stabilization in various fragment ions, contributing to the overall fragmentation efficiency and spectral interpretability.

Table 5: Expected Mass Spectrometric Fragmentation Pattern

Fragment Ion m/z Value Relative Intensity Structural Assignment
[M]⁺- 259/261 Medium Molecular ion (Cl isotopes)
[M-ClCH₂CO]⁺ 182 High Loss of chloroacetyl group
[M-CH₂Cl]⁺ 210/212 Medium Loss of chloromethyl group
[Thiazole-piperidine]⁺ 169 High Thiazol-2-yl-piperidinyl cation
[Piperidine]⁺ 84 Medium Piperidinium ion
[Thiazole]⁺ 85 Low Thiazolium ion

Properties

IUPAC Name

2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c11-6-9(15)13-8-2-1-4-14(7-8)10-12-3-5-16-10/h3,5,8H,1-2,4,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRIZXEJLTKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671639
Record name 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-55-0
Record name 2-Chloro-N-[1-(2-thiazolyl)-3-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Derivative Preparation and Subsequent Acylation

A patent describing a process for preparing thiazole derivatives provides a relevant synthetic route applicable to this compound class:

  • Reaction Conditions : The reaction is conducted at temperatures ranging from -20°C to +160°C, preferably between 20°C and 100°C, under standard atmospheric pressure.
  • Reagents and Catalysts : Hydroxyiminochlorides undergo elimination to form intermediates, which are then transformed into target compounds via addition of amines in the presence of a weak base and acidic buffer systems.
  • Bases and Buffers : Sodium hydrogencarbonate is preferred as the weak base; buffer systems such as acetic acid/sodium acetate are commonly used to maintain acidic pH.
  • Solvents : A wide range of solvents can be employed including halogenated alkanes (e.g., methylene chloride), aromatic solvents (e.g., toluene), polar aprotic solvents (e.g., N,N-dimethylformamide), alcohols, ethers, and ketones.
  • Example Procedure : A specific example involves reacting a chloro-substituted thiazole-piperidine intermediate with chloroacetyl chloride in acetonitrile at 70°C for several hours, followed by solvent exchange to toluene, cooling, acid treatment, filtration, and drying to yield the product with high purity and yield (~85%).
Parameter Details
Temperature Range -20°C to +160°C (preferred 20-100°C)
Reaction Time Minutes to several hours
Base Sodium hydrogencarbonate (preferred)
Buffer System Acetic acid/sodium acetate (preferred)
Solvents Methylene chloride, toluene, DMF, alcohols
Yield ~85%
Purity ~97%

This method highlights the importance of controlling pH, solvent polarity, and temperature to optimize the acylation step and product isolation.

One-Pot and Multi-Step Synthesis Using α-Haloketones and Amines

Literature on thiazolidine and thiazole derivatives synthesis provides insights into related synthetic routes that can be adapted for this compound:

  • Catalysts and Conditions : Organic bases such as triethylamine (Et3N) are effective catalysts, with reactions performed under reflux in methanol or at ambient temperature in chloroform.
  • Reaction Sequence : The synthesis can involve nucleophilic substitution of α-halo ketones (e.g., chloroacetyl chloride) with amines containing thiazole and piperidine rings, followed by cyclization or acylation steps.
  • Advantages : This approach offers mild reaction conditions, operational simplicity, and high product purity.
  • Solvent Effects : Solvent choice is critical; methanol, THF, and DMF without base gave unsatisfactory results, whereas chloroform with an organic base provided optimal yields.
Catalyst Solvent Temperature Reaction Time Yield/Remarks
Triethylamine CHCl3 Ambient temperature Several hours High yield, clean reaction
NaOH, Pyridine Methanol Reflux 7 hours Moderate yield

This method emphasizes the nucleophilic substitution of chloroacetyl groups onto thiazole-piperidine amines under base catalysis, suitable for preparing chloroacetamide derivatives.

Stepwise Synthesis via Chloroacetylation of Thiazole Amines

A synthetic route involving the preparation of 2-chloroacetamide derivatives from thiazole amines and chloroacetyl chloride is described in benzothiazole derivative syntheses, which are chemically analogous:

  • Step 1 : Formation of 2-amino-thiazole derivatives via thiocyanation and amination.
  • Step 2 : Reaction of 2-amino-thiazole with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF.
  • Step 3 : Isolation of 2-chloroacetamide derivatives by filtration and purification.
Step Reagents Conditions Outcome
Amination Ammonium thiocyanate, bromine Room temperature 2-amino-thiazole intermediate
Chloroacetylation Chloroacetyl chloride, K2CO3 DMF, ambient temperature 2-chloroacetamide product
Purification Filtration, washing Standard laboratory procedures High purity compounds suitable for further reactions

This approach is straightforward and widely applicable for preparing chloroacetamide-functionalized thiazole derivatives, including piperidine-substituted analogs.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Hydroxyiminochloride elimination and acylation Wide solvent choice, controlled pH, moderate temperature High yield and purity, scalable Requires precise pH control
One-pot nucleophilic substitution with organic base Mild conditions, simple operation Cost-effective, high purity Sensitive to solvent and base choice
Stepwise amination and chloroacetylation Straightforward, uses common reagents Easy purification, well-established Multi-step, longer synthesis time

Summary of Research Findings

  • The preparation of this compound is best achieved through controlled acylation of thiazole-piperidine intermediates with chloroacetyl chloride.
  • Reaction conditions strongly influence yield and purity, with temperature ranges of 20–100°C and buffered acidic pH being optimal.
  • Sodium hydrogencarbonate and acetic acid/sodium acetate buffer systems effectively maintain reaction conditions.
  • Solvent choice is critical; polar aprotic solvents like DMF and acetonitrile, as well as aromatic solvents like toluene, are commonly used.
  • Organic bases such as triethylamine improve nucleophilic substitution efficiency in one-pot syntheses.
  • Purification typically involves solvent exchange, cooling, acid treatment, filtration, and drying under vacuum to achieve high purity (~97%) and good yields (~85%).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to or derived from 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. For instance, research highlighted the design and synthesis of thieno[2,3-d]pyrimidine derivatives that exhibit inhibitory activity against VEGFR-2, a key target in cancer therapy. These derivatives were evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Study:
In one study, compounds similar to this compound were tested for their effects on cell cycle distribution and apoptosis in MCF-7 cells. The results indicated significant alterations in cell cycle phases and increased apoptosis markers (BAX and caspases), suggesting that these compounds could serve as promising anticancer agents .

Antimicrobial Properties

The thiazole ring present in the structure is known for its antimicrobial activity. Compounds containing thiazole derivatives have been reported to exhibit antibacterial and antifungal properties, making them candidates for further research in treating infections caused by resistant strains of bacteria .

Case Study:
A study focusing on benzothiazole derivatives demonstrated their efficacy against various microbial pathogens, indicating that similar thiazole-containing compounds like this compound could also possess significant antimicrobial properties .

Neurological Applications

Compounds with piperidine and thiazole structures have been investigated for their neuroprotective effects. Research suggests that such compounds may help mitigate neurological damage in conditions like neuropathy and ischemic injury .

Mechanism of Action

The mechanism by which 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and biological activities of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide and its analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
This compound Piperidin-3-yl, thiazol-2-yl, chloroacetamide C₁₀H₁₄ClN₃OS 259.756 Tertiary amine; structural similarity to anticancer agents
2-Chloro-N-(thiazol-2-yl)acetamide Thiazol-2-yl, chloroacetamide C₅H₅ClN₂OS 192.63 Intermediate in synthesis of bioactive compounds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.17 Structural similarity to penicillin; hydrogen bonding stabilizes crystal packing
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide Thiadiazol-2-yl, phenyl, chloroacetamide C₁₀H₈ClN₃OS 253.71 Cytotoxic against Caco-2 cells (IC₅₀ = 1.8 µM)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazol-5-yl, 4-chlorophenyl, cyano C₁₂H₈Cl₂N₄O 311.13 Pyrazole derivatives often exhibit antimicrobial activity

Key Differences and Implications

Heterocyclic Core
  • Thiazole vs. Thiadiazole : Thiadiazole (in compound ) is more electron-deficient than thiazole, enhancing π-π stacking with biological targets. This may explain the higher cytotoxicity of thiadiazole derivatives .
  • Pyrazole vs. Piperidine-Thiazole : Pyrazole derivatives (e.g., ) are planar and aromatic, favoring interactions with hydrophobic enzyme pockets, while the piperidine-thiazole system introduces conformational flexibility and basicity .
Substituent Effects
  • Chloro vs. In contrast, the piperidine-thiazole system balances lipophilicity and solubility via hydrogen bonding .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The piperidine-thiazole system in the parent compound may form N–H⋯N hydrogen bonds similar to those observed in , stabilizing crystal lattices and influencing solubility .
  • Melting Points : Piperidine-containing derivatives (e.g., ) typically have lower melting points than aromatic analogues (e.g., , MP = 489–491 K) due to reduced crystallinity .

Biological Activity

Introduction

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a thiazole ring, and a piperidine ring, which contribute to its unique reactivity and biological properties. Its molecular formula is C10H14ClN3OSC_{10}H_{14}ClN_3OS with a molecular weight of approximately 259.76 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL) Activity Type
Staphylococcus aureus0.250.5Bactericidal
Escherichia coli0.51.0Bactericidal
Candida albicans0.751.5Fungicidal

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective at low concentrations, suggesting it may be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. The structure-activity relationship (SAR) analysis has revealed that modifications in the thiazole and piperidine moieties can significantly influence cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.0Induction of apoptosis
HeLa (cervical cancer)3.5Inhibition of cell proliferation
A549 (lung cancer)4.2Disruption of mitochondrial function

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : It could disrupt microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it appears to induce apoptosis through mitochondrial pathways, potentially involving caspase activation and cytochrome c release .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. The study found that the compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Reactant of Route 2
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2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide

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